molecular formula C7H8BrFN2 B8319737 5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine

5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine

Cat. No.: B8319737
M. Wt: 219.05 g/mol
InChI Key: JNHAZCBYLGTZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine is a heterocyclic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a dimethylamino group at the 2-position

Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

5-bromo-6-fluoro-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C7H8BrFN2/c1-11(2)6-4-3-5(8)7(9)10-6/h3-4H,1-2H3

InChI Key

JNHAZCBYLGTZLC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C=C1)Br)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various pyridine derivatives with new functional groups introduced through cross-coupling reactions .

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-N,N-dimethyl-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors, through its halogen and amino substituents. The presence of fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-fluoro-N,N-dimethylpyridin-2-amine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties.

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